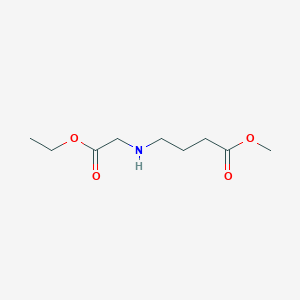
2-(4-Methanesulfinylphenyl)acetic acid
Übersicht
Beschreibung
“2-(4-Methanesulfinylphenyl)acetic acid” is a chemical compound with the CAS number 118362-28-0 . It has a molecular weight of 198.24 . It is usually found in the form of a powder .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of 2-(4-(methylthio)phenyl)acetic acid with sodium periodate in a methanol-water solution at 0-20℃ for 2 hours . The reaction mixture is then filtered and concentrated to yield the desired product .Wissenschaftliche Forschungsanwendungen
Catalysis and Methane Activation
One of the prominent applications of related chemical processes involves the catalytic oxidation of methane to acetic acid. Methane, a simple alkane, presents a significant challenge in direct functionalization due to its inertness. However, studies have demonstrated the potential of catalytic systems in activating methane to produce acetic acid, an essential chemical in various industrial applications. For instance, research highlighted by Periana et al. (2003) and Zerella et al. (2006) discusses the oxidative condensation of methane into acetic acid using palladium catalysts in a sulfuric acid medium. These studies underline the efficient conversion of methane to a more valuable chemical form, showcasing a direct, one-step process that could revolutionize acetic acid production from natural gas sources (Periana et al., 2003); (Zerella et al., 2006).
Methane to Acetic Acid Conversion
Explorations into the direct conversion of methane to acetic acid reveal the viability of using specific catalysts under controlled conditions. A notable investigation by Antil et al. (2023) presents a mono-copper hydroxyl catalyst capable of achieving high selectivity and productivity in acetic acid synthesis from methane and molecular oxygen. This process represents a significant step forward in leveraging methane—a highly abundant yet underutilized resource—towards the sustainable production of acetic acid, emphasizing the role of advanced catalytic materials in environmental and industrial chemistry (Antil et al., 2023).
Advances in Oxidative Carbonylation
The oxidative carbonylation of methane represents another critical area of research, aiming at the efficient synthesis of acetic acid. The work by Zerella and Bell (2006) explores the use of Pt(II) cations as catalysts in sulfuric acid, demonstrating the potential to enhance the oxidative carbonylation process. This research contributes to the broader understanding of methane activation and its conversion into valuable chemical products, highlighting the intricate balance required between oxidizing and reducing conditions to optimize catalyst performance and yield (Zerella & Bell, 2006).
Safety and Hazards
The safety information for “2-(4-Methanesulfinylphenyl)acetic acid” indicates that it has a GHS07 pictogram and a warning signal word . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Target of Action
It is known that similar indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that similar indole derivatives show good anti-inflammatory activity with excessive selectivity towards cox-2 . This suggests that 2-(4-Methanesulfinylphenyl)acetic acid may interact with its targets, leading to changes in cellular processes and potentially resulting in its biological effects .
Biochemical Pathways
It is known that similar compounds can affect various pathways related to their biological activities
Result of Action
Similar indole derivatives have been shown to possess various biological activities, suggesting that this compound may have similar effects .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Eigenschaften
IUPAC Name |
2-(4-methylsulfinylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(12)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUAZQVVFGAWMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















